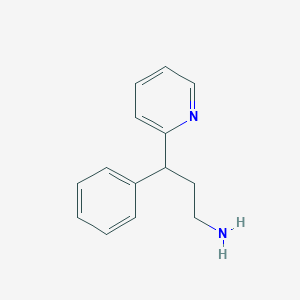

3-Phenyl-3-pyridin-2-ylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-10-9-13(12-6-2-1-3-7-12)14-8-4-5-11-16-14/h1-8,11,13H,9-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPGFEJOOCZPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941158 | |

| Record name | 3-Phenyl-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19428-45-6 | |

| Record name | N-Didesmethylpheniramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Phenyl 3 Pyridin 2 Ylpropan 1 Amine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3-Phenyl-3-pyridin-2-ylpropan-1-amine identifies several key disconnections and logical precursors. The primary amine group can be installed late in the synthesis via the reduction of a nitrile or through reductive amination of a ketone.

One major disconnection strategy breaks the C2-C3 bond of the propane (B168953) chain, suggesting a pathway involving the alkylation of a stabilized carbanion derived from phenyl(pyridin-2-yl)methane (also known as 2-benzylpyridine). This identifies 2-benzylpyridine (B1664053) as a critical starting material. Synthesis of 2-benzylpyridine itself can be achieved through various methods, including the reaction of pyridine (B92270) with benzyl (B1604629) chloride in the presence of a copper catalyst or through modern cross-coupling reactions. tandfonline.comacs.org

Another key disconnection is at the C-N bond, which points to a 3-phenyl-3-(pyridin-2-yl)propanal or 1-phenyl-1-(pyridin-2-yl)propan-2-one precursor for a reductive amination approach. Alternatively, a precursor such as 3-halo-1-phenyl-1-(pyridin-2-yl)propane would allow for a nucleophilic substitution route to introduce the amine.

A third strategy involves a Michael addition, disconnecting the C1-C2 bond. This route proposes the addition of the phenyl(pyridin-2-yl)methane anion to an acrylonitrile (B1666552) acceptor. This forms a nitrile intermediate, which can then be reduced to the target primary amine.

The primary precursors identified through these analyses are summarized in the table below.

| Precursor Name | Role in Synthesis |

| Phenyl(pyridin-2-yl)methane | Key starting material containing the core phenyl-pyridyl methane (B114726) unit. |

| Acrylonitrile | A C2 synthon for Michael addition, providing the ethylamine (B1201723) fragment. |

| 1-Phenyl-1-(pyridin-2-yl)propan-2-one | Ketone intermediate for reductive amination. |

| 3-Halo-1-phenyl-1-(pyridin-2-yl)propane | Halogenated intermediate for nucleophilic substitution. |

| 3-Phenyl-3-(pyridin-2-yl)propanenitrile (B12980959) | Nitrile intermediate for reduction to the primary amine. |

Classical Synthetic Routes

Classical approaches to this compound primarily rely on well-established reaction types such as reductive amination and nucleophilic substitution.

Reductive Amination Approaches

Reductive amination offers a direct method for converting a ketone to an amine. This pathway for the target molecule would likely proceed via the ketone intermediate, 1-phenyl-1-(pyridin-2-yl)propan-2-one.

Step 1: Synthesis of the Ketone Precursor The synthesis of the required ketone, 1-phenyl-1-(pyridin-2-yl)propan-2-one, can be envisioned by analogy to the synthesis of similar pyridyl acetones. marshall.educhemicalbook.com This involves the deprotonation of the benzylic carbon of 2-benzylpyridine using a strong base like lithium diisopropylamide (LDA), followed by acylation with an appropriate reagent such as ethyl acetate.

Step 2: Reductive Amination The resulting ketone can then be subjected to reductive amination. In this process, the ketone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. youtube.comresearchgate.net

| Step | Reactants | Reagents | Product |

| 1. Acylation | 2-Benzylpyridine, Ethyl Acetate | 1. LDA, THF, -78 °C; 2. H₃O⁺ | 1-Phenyl-1-(pyridin-2-yl)propan-2-one |

| 2. Reductive Amination | 1-Phenyl-1-(pyridin-2-yl)propan-2-one | NH₄OAc, NaBH₃CN, Methanol | This compound |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides another robust pathway, which can be approached in two main ways.

Route A: Alkylation followed by Amination This route begins with the alkylation of 2-benzylpyridine to introduce a two-carbon chain with a suitable leaving group. The acidic benzylic proton of 2-benzylpyridine can be removed by a strong base. The resulting anion can then react with a two-carbon electrophile like 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane) to yield 1-(2-haloethyl)-2-benzylpyridine. The terminal halide is then displaced by an amine equivalent. A common method is the Gabriel synthesis, using potassium phthalimide, or displacement with sodium azide (B81097) followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. google.com

Route B: Michael Addition followed by Reduction A highly plausible and efficient route involves the Michael addition of the phenyl(pyridin-2-yl)methane carbanion to acrylonitrile. nsf.govresearchgate.netresearchgate.net This reaction creates the complete carbon skeleton in a single step, forming the intermediate 3-phenyl-3-(pyridin-2-yl)propanenitrile. The nitrile group of this intermediate is then reduced to the primary amine. This reduction can be accomplished using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation over a nickel or cobalt catalyst. google.com

| Route | Step | Reactants | Reagents | Intermediate/Product |

| A | 1. Alkylation | 2-Benzylpyridine, 1-Bromo-2-chloroethane | NaH or LDA, THF | 1-Chloro-3-phenyl-3-(pyridin-2-yl)propane |

| 2. Amination | 1-Chloro-3-phenyl-3-(pyridin-2-yl)propane | 1. NaN₃; 2. LiAlH₄ | This compound | |

| B | 1. Michael Addition | 2-Benzylpyridine, Acrylonitrile | Base (e.g., NaH, t-BuOK) | 3-Phenyl-3-(pyridin-2-yl)propanenitrile |

| 2. Nitrile Reduction | 3-Phenyl-3-(pyridin-2-yl)propanenitrile | LiAlH₄ or H₂/Raney Ni | This compound |

Catalytic Synthesis Protocols

Modern catalytic methods offer advanced strategies for the synthesis of complex molecules like this compound, often providing higher efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

While not typically used for the final bond constructions in this target molecule, transition metal catalysis is instrumental in the synthesis of key precursors. The synthesis of the 2-benzylpyridine core, for instance, can be achieved with high efficiency using palladium-catalyzed cross-coupling reactions. tandfonline.com Methods such as the Negishi coupling (between a benzylzinc reagent and 2-halopyridine) or decarboxylative coupling (between a pyridinecarboxylic acid and a benzyl halide) provide versatile routes to functionalized 2-benzylpyridine derivatives. tandfonline.comgoogle.com These methods are valued for their broad functional group tolerance and high yields.

| Reaction Type | Coupling Partners | Catalyst System | Product |

| Negishi Coupling | Benzylzinc halide + 2-Bromopyridine | Pd(PPh₃)₄ | 2-Benzylpyridine |

| Decarboxylative Coupling | 2-Pyridinecarboxylic acid + Benzyl halide | Pd catalyst + Ligand | 2-Benzylpyridine |

Organocatalytic Transformations

Organocatalysis represents a frontier in synthetic chemistry, with the potential to construct chiral molecules with high enantioselectivity. For the synthesis of an enantiomerically pure form of this compound, an asymmetric organocatalytic approach could be employed.

A hypothetical organocatalytic Michael addition of phenyl(pyridin-2-yl)methane to acrylonitrile could be envisioned. Using a chiral phase-transfer catalyst or a chiral base could potentially induce asymmetry, leading to an enantioenriched 3-phenyl-3-(pyridin-2-yl)propanenitrile intermediate. Subsequent reduction would then yield the chiral amine. While specific protocols for this exact transformation are not widely reported, the principles of asymmetric organocatalysis are well-established for similar Michael additions.

Similarly, an asymmetric reductive amination of the 1-phenyl-1-(pyridin-2-yl)propan-2-one precursor could be another avenue. This could be achieved using a chiral catalyst, such as a chiral phosphoric acid, to control the formation of the C-N bond stereocenter during the reduction of the imine intermediate. Another related approach is the use of transaminase enzymes, which can perform highly stereoselective aminations of ketones. researchgate.net These catalytic methods represent advanced strategies that could be applied to the synthesis of specific stereoisomers of the target compound.

Asymmetric Synthesis and Chiral Induction Strategies

The creation of a chiral center in this compound necessitates the use of asymmetric synthesis methodologies. Key strategies include the asymmetric hydrogenation of prochiral precursors, such as imines or pyridinium (B92312) salts, and the use of chiral catalysts to guide the stereochemical outcome.

One plausible and effective strategy is the asymmetric hydrogenation of a precursor N-substituted diarylmethanimine. This approach has been successfully applied to a variety of diarylmethylamines, achieving high enantioselectivities. For the synthesis of this compound, a suitable precursor would be an imine derived from 1-phenyl-1-(pyridin-2-yl)ethanone. The hydrogenation of the C=N double bond, guided by a chiral catalyst, establishes the stereocenter. Iridium catalysts bearing chiral phosphine (B1218219) ligands, such as f-spiroPhos, have demonstrated exceptional performance in similar transformations, often yielding enantiomeric excesses (ee) upwards of 99%. acs.org

Another promising avenue is the asymmetric hydrogenation of a pyridinium salt precursor. This method involves the dearomatization of the pyridine ring, which can be challenging but offers a direct route to chiral piperidines and related structures. For the synthesis of the target compound, a 3-substituted pyridinium salt would be subjected to hydrogenation in the presence of a chiral rhodium or iridium catalyst. dicp.ac.cn The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as JosiPhos and Binapine have been shown to be effective in the asymmetric hydrogenation of pyridinium salts and 2-pyridine ketones, respectively. researchgate.netnih.gov The reaction often requires the presence of a base to achieve high enantiomeric excess. dicp.ac.cn

Biocatalysis presents an alternative green approach. Engineered enzymes, such as imine reductases (IREDs) or transaminases, can offer high stereoselectivity under mild reaction conditions. nih.gov An engineered IRED could be employed for the asymmetric reduction of a precursor imine, while a transaminase could be used to convert a corresponding ketone to the desired amine with high enantiopurity. nih.gov

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step to maximize both the yield and the enantioselectivity of the synthesis of this compound. Several parameters, including the choice of catalyst, solvent, temperature, pressure, and additives, must be carefully fine-tuned.

For asymmetric hydrogenations, the catalyst system, comprising a metal precursor and a chiral ligand, is of paramount importance. Screening a library of chiral ligands is often the first step in optimization. For instance, in the rhodium-catalyzed asymmetric hydrogenation of related pyridinium salts, ligands from the JosiPhos family have shown great promise.

The solvent can significantly influence both the reactivity and the enantioselectivity of the reaction. A systematic screening of solvents with varying polarities and coordinating abilities is necessary. For iridium-catalyzed hydrogenations of pyridinium salts, solvent mixtures, such as toluene/CH2Cl2, have been found to be optimal. dicp.ac.cn

Temperature and hydrogen pressure are also key variables. Lower temperatures often lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate. The hydrogen pressure can also affect the reaction rate and, in some cases, the stereochemical outcome.

The addition of a base has been shown to be crucial in the asymmetric hydrogenation of 3-substituted pyridinium salts, dramatically increasing the enantiomeric excess. dicp.ac.cn Therefore, the choice of base and its stoichiometry relative to the substrate should be optimized.

A representative dataset for the optimization of a hypothetical asymmetric hydrogenation of a precursor to this compound is presented in the table below.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |

| 1 | [Rh(COD)2]BF4 (1) | (R)-BINAP | Toluene | 50 | 50 | 85 | 88 |

| 2 | [Rh(COD)2]BF4 (1) | (R)-JosiPhos | Toluene | 50 | 50 | 92 | 95 |

| 3 | [Rh(COD)2]BF4 (1) | (R)-JosiPhos | THF | 50 | 50 | 88 | 92 |

| 4 | [Rh(COD)2]BF4 (1) | (R)-JosiPhos | Toluene | 30 | 50 | 90 | 98 |

| 5 | [Rh(COD)2]BF4 (0.5) | (R)-JosiPhos | Toluene | 30 | 50 | 85 | 98 |

Stereochemical Control in Synthetic Pathways

Achieving a high degree of stereochemical control is the central challenge in the synthesis of enantiomerically pure this compound. The choice of the synthetic route and the chiral inductor are the primary determinants of the stereochemical outcome.

In catalyst-controlled reactions, such as asymmetric hydrogenation, the chiral ligand dictates the facial selectivity of the hydrogen addition to the prochiral substrate. The interaction between the substrate and the chiral catalyst in the transition state is governed by steric and electronic factors. A well-designed chiral ligand creates a highly ordered and sterically demanding environment around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer. For the reduction of pyridyl ketones, the stereochemistry can be controlled by the choice of a suitable chiral ligand in transition metal-catalyzed reductions. wikipedia.org

Substrate-controlled diastereoselective reactions can also be employed. This would involve introducing a chiral auxiliary into the precursor molecule. The existing stereocenter in the auxiliary would then direct the stereochemical outcome of a subsequent reaction, for example, the reduction of a ketone or imine. After the desired stereocenter is established, the chiral auxiliary is removed.

The absolute configuration of the final product can often be inverted by simply switching to the opposite enantiomer of the chiral ligand. This provides access to both enantiomers of this compound from a common precursor.

Process Development and Scalability Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound presents a unique set of challenges. Key considerations include the cost and availability of the catalyst, the safety and environmental impact of the process, and the robustness and reproducibility of the reaction.

Catalyst Selection and Loading: For large-scale production, the cost of the catalyst, particularly those based on precious metals like rhodium and iridium, can be a significant factor. Therefore, minimizing the catalyst loading (turnover number, TON) without compromising yield and enantioselectivity is a primary goal of process development. High-pressure hydrogenation may be required to achieve high turnover numbers. acs.org Catalyst recycling strategies, such as immobilization, are also important for improving the economic viability of the process.

Solvent and Reagent Selection: The choice of solvents and reagents for a scalable process is guided by safety, environmental, and cost considerations. Solvents that are toxic, environmentally harmful, or difficult to remove should be avoided. The use of greener solvents is highly desirable.

Process Safety and Control: Asymmetric hydrogenations often involve flammable gases under high pressure, necessitating specialized equipment and strict safety protocols. The exothermic nature of the reaction must be managed through effective heat transfer to prevent thermal runaways. Continuous flow chemistry is an emerging technology that can offer significant advantages in terms of safety, process control, and scalability for such reactions. rsc.org

Purification and Isolation: The final product must be isolated with high chemical and enantiomeric purity. Crystallization is often the preferred method for purification on a large scale as it can be highly effective for removing both chemical and stereoisomeric impurities. The development of a robust crystallization process is a critical aspect of process development.

Advanced Spectroscopic Characterization of 3 Phenyl 3 Pyridin 2 Ylpropan 1 Amine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds.

FT-IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying key functional groups. The FT-IR spectrum of 3-Phenyl-3-pyridin-2-ylpropan-1-amine is expected to be dominated by vibrations of the N-H, C-H, C-N, and aromatic C=C bonds.

A key distinction from its well-studied tertiary amine analog, Pheniramine (B192746) (N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine), is the presence of the primary amine (-NH₂) group. This group gives rise to several characteristic absorptions. Primary amines typically display two N-H stretching bands resulting from asymmetric and symmetric vibrations. orgchemboulder.comlibretexts.org Furthermore, the N-H bending (scissoring) and wagging vibrations provide additional evidence for the primary amine functionality. spectroscopyonline.com

The aromatic portions of the molecule, the phenyl and pyridyl rings, will produce sharp C-H stretching peaks just above 3000 cm⁻¹ and several C=C stretching absorptions in the 1600-1450 cm⁻¹ region. spectroscopyonline.com The aliphatic C-H bonds of the propane (B168953) backbone will show stretching vibrations just below 3000 cm⁻¹. orgchemboulder.com The C-N stretching of the aliphatic amine is expected in the fingerprint region, typically around 1250-1020 cm⁻¹. orgchemboulder.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400–3300 | Medium, Sharp | Asymmetric N-H Stretch | Primary Amine |

| 3330–3250 | Medium, Sharp | Symmetric N-H Stretch | Primary Amine |

| 3100–3000 | Medium, Sharp | Aromatic C-H Stretch | Phenyl & Pyridyl Rings |

| 3000–2850 | Medium | Aliphatic C-H Stretch | Propane Chain |

| 1650–1580 | Medium, Sharp | N-H Bend (Scissoring) | Primary Amine |

| 1605–1580 | Medium-Strong | C=C Ring Stretch | Phenyl & Pyridyl Rings |

| 1500–1400 | Medium-Strong | C=C Ring Stretch | Phenyl & Pyridyl Rings |

| 1250–1020 | Weak-Medium | C-N Stretch | Aliphatic Amine |

| 910–665 | Strong, Broad | N-H Wag | Primary Amine |

| 770–710 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Raman spectroscopy, which detects changes in polarizability, is complementary to FT-IR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for characterizing the aromatic and carbon backbone structures of the molecule.

The Raman spectrum is expected to show strong signals for the aromatic ring vibrations. The characteristic ring "breathing" mode of the monosubstituted benzene (B151609) ring typically appears as a strong, sharp peak around 1000 cm⁻¹. researchgate.net The pyridyl ring will also exhibit its own characteristic ring vibrations. Aromatic C-H stretching vibrations will be visible around 3060 cm⁻¹, while aliphatic C-H stretches from the propyl chain will appear in the 2850-2950 cm⁻¹ range. researchgate.netnih.gov Unlike in FT-IR, the N-H vibrations of the primary amine are expected to be weak in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretch | Phenyl & Pyridyl Rings |

| 2950–2850 | Medium | Aliphatic C-H Stretch | Propane Chain |

| ~1600 | Medium | C=C Ring Stretch | Phenyl & Pyridyl Rings |

| ~1030 | Medium | In-plane C-H Bend | Phenyl Ring |

| ~1000 | Strong | Ring Breathing (Trigonal) | Monosubstituted Phenyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound would show distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, and the amine protons.

The protons on the phenyl and pyridyl rings are expected to resonate in the downfield region (δ 7.0–8.6 ppm) due to the deshielding effect of the aromatic ring currents. chemistrysteps.com The benzylic proton (C3-H), being adjacent to both aromatic rings, would appear as a multiplet, likely a triplet of doublets or a quartet, at a downfield position for an aliphatic proton (likely δ 4.0-4.5 ppm). The C2-H₂ protons, adjacent to the chiral benzylic center, would be diastereotopic and appear as a complex multiplet. The C1-H₂ protons, adjacent to the electron-withdrawing amine group, would be shifted downfield relative to a simple alkane, likely in the δ 2.5-3.0 ppm range. libretexts.org The two amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent but generally falls between δ 1.0-3.0 ppm.

Table 3: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridyl-H (C6') | ~8.5 | Doublet (d) |

| Pyridyl-H (C3', C4', C5') | 7.1–7.8 | Multiplet (m) |

| Phenyl-H (C2''-C6'') | 7.2–7.4 | Multiplet (m) |

| C3-H (Benzylic) | 4.0–4.5 | Triplet (t) or Quartet (q) |

| C1-H₂ | 2.5–3.0 | Triplet (t) |

| C2-H₂ | 2.0–2.4 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the lack of symmetry, 14 distinct signals are expected for the 14 carbon atoms of this compound.

The aromatic carbons of the phenyl and pyridyl rings will resonate in the typical downfield region of δ 110–160 ppm. The carbon atom of the pyridine (B92270) ring attached to the propyl chain (C2') and the quaternary carbon of the phenyl ring (C1'') will be identifiable in this region. The aliphatic carbons of the propyl chain will appear in the upfield region. The benzylic carbon (C3), attached to two aromatic rings, will be the most downfield of the aliphatic carbons (likely δ 45-55 ppm). The carbon adjacent to the amine group (C1) is expected around δ 40-45 ppm, while the central methylene (B1212753) carbon (C2) would be the most upfield, around δ 35-40 ppm. docbrown.info

Table 4: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridyl C (C2') | ~160 |

| Pyridyl C (C6') | ~149 |

| Phenyl C (C1'') | ~143 |

| Phenyl C (C2''-C6'') & Pyridyl C (C3', C4', C5') | 121–137 |

| Benzylic C (C3) | 45–55 |

| C1 (adjacent to -NH₂) | 40–45 |

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of protons within the propyl chain. Cross-peaks would be expected between the benzylic C3-H and the C2-H₂ protons, and between the C2-H₂ and C1-H₂ protons. This would allow for the unambiguous tracing of the aliphatic backbone. Correlations between adjacent protons within the phenyl and pyridyl rings would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon atom to which it is directly attached. For example, the proton signal predicted at δ 4.0–4.5 ppm would show a cross-peak with the carbon signal at δ 45–55 ppm, confirming their assignment as the C3-H and C3 carbon, respectively. This technique would be used to assign all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment provides connectivity information over two or three bonds. It would be crucial for establishing the link between the propyl chain and the aromatic rings. For instance, the benzylic C3-H proton should show correlations to the C2' and C6' carbons of the pyridine ring and the C1'' and C2''/C6'' carbons of the phenyl ring, confirming the substitution pattern at the chiral center.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby fully elucidating the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals key insights into its electronic structure. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The primary chromophores in this molecule are the phenyl and pyridinyl rings, which contain π-electron systems.

The UV spectrum of pheniramine is characterized by absorption bands that are attributed to π → π* (pi to pi star) and n → π* (n to pi star) electronic transitions. researchgate.net The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atom of the pyridine ring) to an antibonding π* orbital.

Studies on the maleate (B1232345) salt of pheniramine in a 0.1 N hydrochloric acid (HCl) solution have determined the maximum absorption wavelength (λmax) to be at 264 nm. iucr.org This absorption is characteristic of the electronic transitions within the aromatic systems of the molecule. For comparison, the structurally similar compound, chlorpheniramine (B86927), exhibits a λmax at 262 nm, indicating a similar electronic environment. tcichemicals.com

Table 1: UV-Vis Spectroscopic Data for Pheniramine Maleate

| Parameter | Value | Solvent/Conditions | Reference |

| λmax | 264 nm | 0.1 N HCl | iucr.org |

| Electronic Transitions | π → π* and n → π* | - | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 240.34 g/mol , corresponding to its molecular formula, C16H20N2. nih.gov

Under electron ionization (EI) conditions, the molecule undergoes characteristic fragmentation. The fragmentation of alkylamines is often dominated by cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage) and cleavage of the bond beta to the nitrogen atom (β-cleavage). libretexts.orgmdpi.com

For this compound, a significant fragmentation pathway involves the cleavage of the bond between the chiral carbon (bearing the phenyl and pyridyl groups) and the ethylamine (B1201723) side chain. This α-cleavage results in the formation of a stable benzyl-pyridyl cation, which is observed at a mass-to-charge ratio (m/z) of 167 or 168. arizona.edu Another characteristic fragmentation is the β-cleavage, which leads to the formation of the dimethyliminium ion, [CH2=N(CH3)2]+, with an m/z of 58. mdpi.com High-resolution mass spectrometry of the protonated molecule ([M+H]+) shows a precursor ion at an m/z of 241.1699. massbank.eu

Table 2: Major Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Reference |

| 241.1699 | [C16H21N2]+ | Protonated Molecule ([M+H]+) | massbank.eu |

| 168 | [C12H10N]+ | α-cleavage, loss of dimethylaminopropyl radical | arizona.edu |

| 167 | [C12H9N]+ | α-cleavage with hydrogen rearrangement | arizona.edu |

| 58 | [C3H8N]+ | β-cleavage, formation of dimethyliminium ion | mdpi.com |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. The crystal structure of the racemic form of pheniramine, as its hydrogen maleate salt (DL-Pheniramine Hydrogen Maleate), has been determined. iucr.orgiucr.org

The analysis revealed that the compound crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes at right angles. The specific space group was identified as Pbca. iucr.org The structure consists of pheniraminium cations and maleate anions that are linked by hydrogen bonds. iucr.orgiucr.org The determination of the solid-state structure is crucial for understanding the conformation of the molecule and the intermolecular interactions that govern its physical properties.

Table 3: Crystallographic Data for DL-Pheniramine Hydrogen Maleate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pbca | iucr.org |

| Unit Cell Dimension (a) | Value not specified in abstract | iucr.orgiucr.org |

| Unit Cell Dimension (b) | Value not specified in abstract | iucr.orgiucr.org |

| Unit Cell Dimension (c) | Value not specified in abstract | iucr.orgiucr.org |

Note: Specific unit cell dimensions (a, b, c) from the primary literature were not available in the provided search snippets.

Computational Chemistry and Quantum Chemical Investigations of 3 Phenyl 3 Pyridin 2 Ylpropan 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool in pharmaceutical sciences for its ability to combine high accuracy with reasonable computational cost. nih.gov The foundational principle of DFT is that the energy of a molecule can be determined from its electron density.

The process of molecular geometry optimization involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For a molecule like 3-Phenyl-3-pyridin-2-ylpropan-1-amine, this is achieved by employing a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). nih.gov The functional describes the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

The optimization process would yield the most stable three-dimensional conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Illustrative Data Table: Optimized Geometrical Parameters

The following table is a representation of the type of data that would be generated from a DFT geometry optimization. The values are hypothetical and for illustrative purposes only.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Angle | C-C-C (phenyl) | ~120° |

| Bond Angle | C-N-C (pyridine) | ~117° |

| Dihedral Angle | C-C-C-C (phenyl-propane) | Variable |

Analysis of Vibrational Frequencies and Normal Modes

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies can be correlated with experimental spectroscopic data to aid in the structural characterization of the compound. For this compound, characteristic vibrational modes would include C-H stretching of the phenyl and pyridinyl rings, N-H stretching of the amine group, and various C-C and C-N bond vibrations.

Illustrative Data Table: Calculated Vibrational Frequencies

This table provides an example of the kind of data obtained from a vibrational frequency calculation. The assignments are based on general knowledge of functional group frequencies.

| Frequency (cm-1) | Vibrational Mode Assignment |

|---|---|

| ~3400-3500 | N-H stretch (amine) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1600 | C=C stretch (aromatic) |

| ~1580 | C=N stretch (pyridine) |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods allow for a detailed examination of how electrons are distributed and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is likely to be located on the electron-rich phenyl or pyridinyl rings, while the LUMO would be distributed over the aromatic systems.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. It provides a picture of the localized bonds and lone pairs, and how they interact with each other.

NBO analysis can quantify the stabilization energy associated with these interactions. For instance, it can reveal hyperconjugative interactions, such as the donation of electron density from a bonding orbital to an antibonding orbital. In this compound, NBO analysis would likely show significant delocalization of electron density within the phenyl and pyridinyl rings, as well as interactions between the lone pair of the amine nitrogen and adjacent orbitals.

Illustrative Data Table: Frontier Molecular Orbital Energies and Energy Gap

This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are hypothetical.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Chemical Reactivity Descriptors

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity.

Chemical hardness (η) and softness (S) are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness and indicates a molecule's polarizability.

A molecule with a large HOMO-LUMO gap is considered to be "hard," meaning it is less reactive and less polarizable. A molecule with a small HOMO-LUMO gap is considered "soft," indicating that it is more reactive and more easily polarized. These descriptors are calculated using the energies of the HOMO and LUMO.

Illustrative Data Table: Calculated Chemical Reactivity Descriptors

This table shows examples of chemical reactivity descriptors that can be calculated from HOMO and LUMO energies. The values are for illustrative purposes.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

Electrophilicity Index and Nucleophilicity Profiles

In the realm of computational chemistry, conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of molecules. Global reactivity descriptors, such as the electrophilicity index (ω) and nucleophilicity index (N), are instrumental in predicting the chemical behavior of compounds like this compound. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electrophilicity index (ω), a measure of a molecule's ability to accept electrons, is calculated using the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (N) quantifies the electron-donating ability of a molecule. For this compound, the primary nucleophilic center is anticipated to be the terminal primary amine (-NH2) group, owing to the lone pair of electrons on the nitrogen atom. The nitrogen atom within the pyridine (B92270) ring also contributes to the molecule's nucleophilic character, albeit to a lesser extent due to the aromaticity of the ring.

Electrophilic sites on the molecule are likely associated with the phenyl and pyridine rings, which can participate in electrophilic aromatic substitution reactions. Quantum chemical calculations can precisely map these reactive sites. While specific DFT-calculated values for this compound are not extensively reported in publicly available literature, the principles of its reactivity can be understood through these theoretical constructs. Automated quantum chemistry workflows are now capable of rapidly identifying nucleophilic and electrophilic sites and computing relevant affinity parameters, which could be applied to this molecule for a detailed reactivity profile. chemrxiv.orgresearchgate.netrsc.org

| Conceptual DFT Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor. |

| Electronic Chemical Potential (μ) | μ = -(I+A)/2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the global electrophilic nature of the molecule. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Global nucleophilicity relative to a reference molecule (tetracyanoethylene - TCE). |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS), often referred to as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the map represent varying potential values: red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the EPS map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the terminal amine group, highlighting its high nucleophilicity and propensity to act as a proton acceptor. A slightly less intense negative potential would be observed around the nitrogen atom of the pyridine ring. In contrast, regions of positive potential (blue) would be located on the hydrogen atoms of the amine group and the hydrogen atoms attached to the aromatic rings. This distribution of charge is crucial in understanding intermolecular interactions, such as hydrogen bonding, and how the molecule might interact with a biological target. For instance, in related pyridine-containing compounds, calculated electrostatic potentials have been shown to be consistent with observed intermolecular interactions, where repulsive forces can dominate if not overcome by other favorable interactions. researchgate.net

| Molecular Region | Expected Electrostatic Potential | Color on EPS Map | Predicted Reactivity |

| Terminal Amine Nitrogen | Strongly Negative | Red | Nucleophilic; Proton Acceptor |

| Pyridine Ring Nitrogen | Negative | Red/Orange | Nucleophilic; Proton Acceptor |

| Amine Hydrogens | Strongly Positive | Blue | Electrophilic; Hydrogen Bond Donor |

| Aromatic Ring Hydrogens | Positive | Blue/Light Blue | Electrophilic |

| Phenyl and Pyridine Rings (Carbon framework) | Near Neutral/Slightly Negative | Green/Yellow | Site for π-π interactions |

Conformational Analysis and Energy Minima Identification

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies. The most stable conformer, known as the global energy minimum, is often the one that binds to a biological target.

The process of identifying energy minima typically involves a systematic or stochastic search of the molecule's conformational space. This is often achieved by rotating the molecule around its single bonds (dihedral angles). For each generated conformation, an energy minimization is performed to find the nearest local energy minimum. hakon-art.comsemanticscholar.org This can be done using molecular mechanics force fields, which provide a computationally efficient way to estimate the potential energy of a conformation. Subsequently, the energies of the low-energy conformers are often recalculated using more accurate but computationally expensive quantum mechanical methods, such as Density Functional Theory (DFT). arxiv.orgnih.gov

| Key Dihedral Angle | Description | Influence on Conformation |

| N-C1-C2-C3 | Rotation around the C1-C2 bond of the propane (B168953) chain | Affects the position of the amine group relative to the aromatic rings. |

| C1-C2-C3-C(Aryl) | Rotation around the C2-C3 bond of the propane chain | Orients the aromatic rings relative to the rest of the molecule. |

| C2-C3-C(Phenyl)-C(Phenyl) | Rotation of the phenyl ring | Determines the spatial relationship between the phenyl ring and the pyridine ring. |

| C2-C3-C(Pyridyl)-N(Pyridyl) | Rotation of the pyridine ring | Determines the spatial relationship between the pyridine ring and the phenyl ring. |

Molecular Modeling for Intermolecular Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. academicjournals.orgresearcher.life This method is crucial for understanding the principles of intermolecular interactions that govern molecular recognition. For this compound, which is structurally analogous to the antihistamine pheniramine (B192746), docking simulations can elucidate how it might interact with a target like the histamine (B1213489) H1 receptor.

The primary interaction principles for a molecule of this type with a protein binding pocket include:

Hydrogen Bonding: The terminal primary amine group is a potent hydrogen bond donor and acceptor. The nitrogen of the pyridine ring can also act as a hydrogen bond acceptor. These interactions are highly directional and contribute significantly to binding affinity.

Electrostatic Interactions: The positively charged (protonated) amine group can form strong electrostatic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar parts of the molecule, including the phenyl ring and the hydrocarbon backbone, can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Docking studies on the related compound chlorpheniramine (B86927) with the histamine H1 receptor have highlighted the importance of interactions with key residues in the binding pocket for its antagonist activity. academicjournals.orgresearcher.lifemdpi.comnih.gov

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Terminal Amine (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Terminal Amine (-NH2), Pyridine Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Ionic/Electrostatic | Protonated Amine (-NH3+) | Aspartate, Glutamate |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Phenyl Ring, Propane Chain | Leucine, Isoleucine, Valine, Alanine |

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational changes of a molecule in a solvent, providing insights into its flexibility and the stability of its interactions with the surrounding environment.

The methodology for an MD simulation of this compound in an aqueous solution would typically involve the following steps:

System Setup: The molecule is placed in a simulation box, which is then filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and to mimic physiological salt concentrations.

Force Field Selection: A force field (e.g., AMBER, GROMOS, CHARMM) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field contains parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and then simulated under constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the solute and for the system to reach a stable density.

Production Run: After equilibration, the production MD simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies) of the system is saved at regular intervals.

Analysis: The resulting trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and solvent accessible surface area (SASA) to study its exposure to the solvent.

MD simulations are computationally intensive but provide a powerful means of sampling the conformational landscape of a molecule in a realistic, solvated environment.

| MD Simulation Step | Purpose | Typical Parameters/Software |

| System Setup | Create the initial simulation environment. | Simulation box (e.g., cubic, dodecahedron), Water model (e.g., TIP3P, SPC/E), Ions (e.g., Na+, Cl-). |

| Force Field | Define the potential energy function of the system. | AMBER, GROMOS, CHARMM, OPLS. |

| Energy Minimization | Remove steric clashes and find a local energy minimum. | Steepest descent and conjugate gradient algorithms. |

| Equilibration | Bring the system to the desired temperature and pressure. | NVT (constant volume) and NPT (constant pressure) ensembles. |

| Production Run | Generate the trajectory for analysis. | NPT ensemble, simulation time (e.g., 100 ns), time step (e.g., 2 fs). |

| Trajectory Analysis | Extract meaningful information from the simulation. | RMSD, RMSF, SASA, hydrogen bond analysis. Software: GROMACS, AMBER, NAMD. |

Chemical Reactivity and Transformation Studies of 3 Phenyl 3 Pyridin 2 Ylpropan 1 Amine

Oxidation Reactions of the Amine Moiety

The primary amine group of 3-Phenyl-3-pyridin-2-ylpropan-1-amine is susceptible to oxidation by various reagents. Depending on the conditions and the oxidant used, a range of products can be anticipated. Mild oxidation may yield the corresponding hydroxylamine (B1172632) or nitroso compound. More vigorous oxidation can lead to the formation of the nitro derivative. The oxidation of aryl amines to nitroarenes is a well-documented transformation, often employing reagents like hydrogen peroxide or metalloporphyrin catalysts. mdpi.com

Furthermore, the nitrogen atom of the pyridine (B92270) ring can also undergo oxidation to form a pyridine N-oxide. smolecule.com In molecules containing both an aliphatic amine and a heteroaromatic nitrogen, selective oxidation can be a challenge. However, strategies have been developed for the selective N-oxidation of heteroarenes in the presence of more reactive aliphatic amines, often by using an in situ protonation strategy to protect the aliphatic amine. nih.gov

Table 1: Potential Oxidation Reactions

| Reactant | Oxidizing Agent | Typical Conditions | Expected Product |

|---|---|---|---|

| This compound | m-CPBA or H₂O₂ | Acetonitrile, K₂CO₃ | 3-Nitro-1-phenyl-1-(pyridin-2-yl)propane |

Synthesis of Secondary and Tertiary Amines

The primary amine of this compound serves as a versatile precursor for the synthesis of corresponding secondary and tertiary amines. A highly effective method for this transformation is reductive amination. wikipedia.org This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine or iminium ion, which is then reduced in the same pot to the desired alkylated amine. masterorganicchemistry.com This method avoids the overalkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu This methodology allows for the controlled and high-yield synthesis of a wide variety of N-substituted derivatives. acs.org

Table 2: Synthesis of Secondary and Tertiary Amines via Reductive Amination

| Reactant | Carbonyl Compound | Reducing Agent | Expected Product |

|---|---|---|---|

| This compound | Formaldehyde (H₂C=O) | NaBH(OAc)₃ | N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |

| This compound | Acetone ((CH₃)₂C=O) | NaBH₃CN | N-Isopropyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The presence of two aromatic systems, a phenyl group and a pyridine ring, offers multiple sites for substitution reactions, with reactivity governed by their distinct electronic characteristics.

Phenyl Ring: The phenyl group is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgyoutube.com The alkyl substituent on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions. However, the basicity of the primary amine poses a complication for reactions that require strong acid catalysts (e.g., Friedel-Crafts alkylation/acylation, nitration). The amine group can be protonated, forming a deactivating -NH₃⁺ group, which would inhibit the reaction. To circumvent this, the amine is typically protected, for instance, by converting it to an amide (acetanilide derivative). This protection reduces the basicity and the activating effect, allowing for more controlled substitution. ucalgary.ca

Pyridine Ring: The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This makes electrophilic substitution significantly more difficult than for benzene and generally requires harsh conditions. wikipedia.org When such reactions do occur, substitution is directed to the C-3 and C-5 positions. A common strategy to facilitate electrophilic substitution is to first convert the pyridine to its N-oxide, which is more reactive. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. youtube.com In this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be favored at the C-4 and C-6 positions, as the negative charge of the intermediate can be effectively stabilized by the ring nitrogen. echemi.comstackexchange.comquora.com

Table 3: Aromatic Substitution Reactions

| Ring System | Reaction Type | Reagents | Expected Product Position |

|---|---|---|---|

| Phenyl Ring | Electrophilic Halogenation | Br₂, FeBr₃ (with protected amine) | ortho, para to the propyl chain |

| Phenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ (with protected amine) | ortho, para to the propyl chain |

| Pyridine Ring | Nucleophilic Substitution | NaNH₂ (Chichibabin reaction) | C-6 position |

Derivatization Strategies of the Primary Amine

The primary amine is a versatile functional handle that can be readily derivatized through a variety of reactions.

The nucleophilic primary amine readily reacts with carboxylic acid derivatives (such as acyl chlorides or anhydrides) to form stable amide linkages. Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. msu.edu These reactions are typically high-yielding and provide crystalline products that are useful for characterization and can alter the molecule's biological properties. Recent studies have also highlighted the capacity for the polar sulfonamide group to engage in stabilizing non-covalent interactions with nearby aromatic rings. vu.nlresearchgate.net

Direct N-alkylation of the primary amine with alkyl halides can be used to introduce alkyl groups, leading to secondary and tertiary amines. However, this reaction is often difficult to control, and can result in a mixture of mono-, di-alkylated products, along with the quaternary ammonium (B1175870) salt due to overalkylation. masterorganicchemistry.com

N-acylation, the reaction with acylating agents like acetyl chloride or acetic anhydride, is a more controlled process that exclusively yields the mono-acylated product (an amide). This reaction is often used as a protective strategy for the amine group during other transformations, such as electrophilic aromatic substitution on the phenyl ring. ucalgary.ca

Table 4: Amine Derivatization Reactions

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Amidation | Acetyl chloride (CH₃COCl), Base | N-acetyl amide |

| Sulfonamidation | p-Toluenesulfonyl chloride (TsCl), Base | N-tosyl sulfonamide |

| Alkylation | Methyl iodide (CH₃I) | Secondary, tertiary, and quaternary amines |

Cyclization Reactions involving the Propane (B168953) Chain and Aromatic Systems

The structural framework of this compound, featuring an amine separated from two aromatic rings by a flexible three-carbon chain, presents opportunities for intramolecular cyclization to form new heterocyclic systems.

A prominent potential transformation is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nrochemistry.commdpi.com In the case of this compound, after condensation with an aldehyde (e.g., formaldehyde) to form an iminium ion, the electrophilic iminium carbon could be attacked by the C-6 position of the phenyl ring. This would result in the formation of a tetrahydroisoquinoline ring system. This reaction is generally most efficient when the aromatic ring is electron-rich, so the unsubstituted phenyl ring in this molecule might require forcing conditions or prior activation. wikipedia.org

Other intramolecular cyclization pathways could also be envisioned, potentially involving palladium-catalyzed aza-Wacker-type reactions or cyclizations of N-aryl amide derivatives under specific conditions to form complex polycyclic structures. nih.govrsc.org

Table 5: Potential Intramolecular Cyclization Reaction

| Reaction Name | Key Reagents | Intermediate | Resulting Ring System |

|---|

Investigation of Reaction Mechanisms and Intermediates

The synthesis of the this compound backbone is most commonly achieved through the alkylation of 2-benzylpyridine (B1664053). This reaction provides a clear example of nucleophilic substitution, involving distinct steps and reactive intermediates.

The process is typically initiated by treating 2-benzylpyridine with a strong base, such as sodium amide (NaNH₂) in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran. patsnap.comgoogle.com The primary role of the base is to abstract a proton from the methylene (B1212753) bridge (-CH₂-) of 2-benzylpyridine. This deprotonation is regioselective, targeting the benzylic protons because they are the most acidic. The acidity of these protons is significantly enhanced by the ability of both the adjacent phenyl and pyridin-2-yl rings to stabilize the resulting negative charge through resonance.

This abstraction leads to the formation of a highly reactive carbanion intermediate. This intermediate is a potent nucleophile, with the negative charge delocalized over the aromatic systems. The resonance stabilization of this carbanion is crucial for the facility of the reaction.

The subsequent step involves the reaction of this carbanion with an appropriate electrophile. To synthesize this compound, a 2-haloethylamine derivative with a protected amine group (e.g., N-(2-chloroethyl)acetamide) is typically used. The carbanion attacks the carbon atom bearing the halogen, displacing the halide ion in a standard S_N2 (bimolecular nucleophilic substitution) mechanism. This step forms the new carbon-carbon bond, creating the complete carbon skeleton of the target molecule. A final deprotection step would then reveal the primary amine group.

| Step | Reactants | Reagent/Conditions | Key Intermediate | Mechanism |

|---|---|---|---|---|

| 1. Deprotonation | 2-Benzylpyridine | Strong Base (e.g., Sodium Amide) | 2-Benzylpyridine Carbanion | Acid-Base Reaction |

| 2. Alkylation | Carbanion Intermediate + Protected 2-Haloethylamine | Inert Solvent (e.g., THF) | Transition State | S_N2 Nucleophilic Substitution |

Regioselectivity and Stereoselectivity in Chemical Transformations

The chemical transformations involved in the synthesis of this compound are governed by important principles of regioselectivity and stereoselectivity.

Regioselectivity

The alkylation reaction of 2-benzylpyridine is highly regioselective. The deprotonation step exclusively occurs at the benzylic carbon connecting the phenyl and pyridyl rings. This selectivity is a direct consequence of the thermodynamic stability of the resulting carbanion. The negative charge on this carbon is effectively stabilized by delocalization into the π-electron systems of both aromatic rings. Protons on the aromatic rings themselves are significantly less acidic and are not abstracted under these reaction conditions. Consequently, the subsequent nucleophilic attack originates from this specific carbon, ensuring the formation of the desired 1,1-diaryl structure rather than other possible isomers.

Stereoselectivity

A critical aspect of this compound is its chirality. The carbon atom substituted with the phenyl group, the pyridin-2-yl group, the hydrogen atom, and the ethylamine (B1201723) side chain is a stereocenter. Therefore, the molecule can exist as a pair of enantiomers: (R)-3-Phenyl-3-pyridin-2-ylpropan-1-amine and (S)-3-Phenyl-3-pyridin-2-ylpropan-1-amine.

When synthesized from achiral starting materials like 2-benzylpyridine, the alkylation reaction produces a racemic mixture, which is an equal (1:1) mixture of the (R)- and (S)-enantiomers. This is because the planar carbanion intermediate can be attacked by the electrophile from either face with equal probability, leading to no preference for the formation of one enantiomer over the other.

The stereochemistry of this compound and its analogues is of significant interest because enantiomers often exhibit different biological activities. core.ac.uk For the related compound pheniramine (B192746), it has been reported that the enantiomers possess different potencies. core.ac.uk This necessitates the development of methods to separate or selectively synthesize the desired enantiomer.

Two primary strategies are employed to obtain enantiomerically pure forms of such chiral amines:

Chiral Resolution: This approach involves separating the enantiomers from the racemic mixture. A common method is to react the racemic amine with a chiral resolving agent (e.g., an enantiomerically pure acid like tartaric acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by techniques like fractional crystallization. researchgate.net Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Asymmetric Synthesis: This strategy aims to selectively create one enantiomer over the other during the chemical reaction. This can be achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment, favoring the formation of one stereoisomer.

Research on halogenated analogues of 3-phenyl-3-(2-pyridyl)propylamine has demonstrated successful chiral separation using chromatographic techniques. nih.gov Methods such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) with chiral selectors have proven effective. nih.gov Chiral selectors, such as cyclodextrins, can form transient diastereomeric complexes with the enantiomers, allowing for their separation based on differing interaction strengths. nih.gov

| Technique | Chiral Selector / Method | Applicability | Observed Outcome |

|---|---|---|---|

| Capillary Electrophoresis (CE) | α-, β-, or γ-Cyclodextrin | Halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines | Successful enantioseparation with resolutions ≥ 1.8 |

| Capillary Electrophoresis (CE) | Heparin as buffer additive | Halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines | Successful enantioseparation with resolutions ≥ 1.8 |

| High-Performance Liquid Chromatography (HPLC) | Derivatization with (+)-(S)-acetylmandelic acid | Di-fluorophenyl analogue | Successful separation of diastereomeric amides |

| High-Performance Liquid Chromatography (HPLC) | Direct separation on a Cyclobond I column | Chloro- and Dichloro-phenyl analogues | Direct separation of enantiomers achieved |

| High-Performance Liquid Chromatography (HPLC) | β-Cyclodextrin as mobile phase additive | Chloro- and Dichloro-phenyl analogues | Partial separation of enantiomers |

Structure Activity Relationship Sar Principles and Methodologies for 3 Phenyl 3 Pyridin 2 Ylpropan 1 Amine Scaffold

Design Principles for Structural Analogues and Derivatives

The design of analogues based on the 3-phenyl-3-pyridin-2-ylpropan-1-amine scaffold is guided by established medicinal chemistry principles. The core idea is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. The structure consists of three key components that can be systematically modified: the phenyl ring, the pyridine (B92270) ring, and the aminopropane linker.

Key design principles include:

Scaffold Hopping and Modification : While maintaining the core scaffold, chemists can introduce various substituents on the aromatic rings to probe the steric and electronic requirements of the target's binding site.

Conformational Constraint : The flexibility of the propyl chain can be restricted by introducing cyclic structures or double bonds to lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Isosteric and Bioisosteric Replacement : Replacing functional groups or rings with others that have similar physical or chemical properties (isosteres) can help to fine-tune the molecule's activity and ADME (absorption, distribution, metabolism, and excretion) profile. For instance, the pyridine ring could be replaced with other heterocycles to explore different interaction patterns.

Impact of Aromatic Substitutions on Molecular Interactions

Modifications to the phenyl and pyridine rings can significantly affect the compound's binding affinity and selectivity for its biological target. The nature, position, and number of substituents on these aromatic rings play a critical role in defining the molecule's interaction profile.

Research on related pyridine derivatives has shown that the presence and position of certain groups can enhance biological activity. nih.gov For example, electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH), as well as carbonyl (-C=O) and amino (-NH2) groups, have been found to enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the introduction of bulky groups or certain halogens can sometimes lead to lower activity. nih.gov

In studies on similar scaffolds, specific substitutions have demonstrated clear effects. For instance, in a series of pyrazolopyrimidine analogues containing a 3-phenyl group, compounds with a 4-fluoro (4-F) or 4-methoxy (4-OMe) substituent on the phenyl ring were found to be the most potent. mdpi.com This enhanced activity may be due to the blocking of metabolic pathways. mdpi.com The lack of activity for compounds with substituents in the ortho (2-position) of the phenyl ring suggests that steric hindrance at this position can induce an unfavorable change in the torsion angle between the aryl group and the rest of the molecule. mdpi.com

Table 1: Impact of Phenyl Ring Substitutions on Activity in Related Scaffolds

| Substituent Position | Substituent Type | Observed Effect on Activity | Rationale (Hypothesized) |

| Para (4-position) | Fluoro (-F) | Increased potency mdpi.com | Favorable electronic interactions; potential metabolic blocker mdpi.com |

| Para (4-position) | Methoxy (-OMe) | Increased potency mdpi.com | Electron-donating properties; potential metabolic blocker mdpi.com |

| Ortho (2-position) | Various | Lack of activity mdpi.com | Steric hindrance leading to unfavorable conformation mdpi.com |

| Meta (3-position) | Electron-donating | Increased potency mdpi.com | Favorable electronic properties mdpi.com |

| Meta (3-position) | Halogen/Electron-withdrawing | Inactive mdpi.com | Unfavorable electronic properties mdpi.com |

Role of Amine Functionality Modifications on Interaction Profiles

The primary amine in the this compound scaffold is a critical functional group. Its basicity allows it to form ionic interactions with acidic residues in a protein's active site, and as a hydrogen bond donor, it can establish crucial connections that anchor the ligand to its target. The amine group is a versatile handle for chemical transformations, allowing for the synthesis of a wide range of derivatives with altered interaction profiles.

Common modifications include:

Alkylation : Conversion of the primary amine to secondary or tertiary amines (e.g., N-methyl or N,N-dimethyl derivatives) alters its basicity and steric bulk. For example, N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine is a well-studied derivative. This modification removes hydrogen bond donating capacity but can introduce new van der Waals interactions and change the molecule's lipophilicity.

Acylation : Reacting the amine with acyl halides or anhydrides produces amides. This modification neutralizes the basicity of the nitrogen atom and introduces a hydrogen bond acceptor (the carbonyl oxygen), completely changing the interaction profile from ionic to predominantly hydrogen bonding and dipolar interactions.

Condensation : The primary amine can undergo condensation reactions with aldehydes or ketones to form imines, which can then be reduced to form more complex secondary amines.

These modifications directly impact the molecule's ability to interact with biological macromolecules through hydrogen bonding, ionic interactions, and π-π stacking, where the pyridine and phenyl rings are key participants.

Stereochemical Implications in Molecular Recognition

The carbon atom at the 3-position of the propan-1-amine chain (the carbon bonded to both the phenyl and pyridine rings) is a stereocenter. This means that this compound exists as a pair of enantiomers, (R)- and (S)-isomers. Biological systems, such as enzymes and receptors, are chiral environments, and they often exhibit stereoselectivity, meaning they interact differently with each enantiomer of a chiral molecule.

Consequently, it is highly probable that the two enantiomers of this compound and its derivatives will display different biological activities, potencies, and even different pharmacological profiles. One enantiomer (the eutomer) may fit perfectly into the binding site of a target protein, while the other (the distomer) may bind with much lower affinity or not at all. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the drug discovery process to identify the more active and potentially safer isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method used in drug design to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov By analyzing a series of compounds, QSAR models can predict the activity of newly designed, unsynthesized molecules, thereby saving time and resources. semanticscholar.org

For a class of compounds like the derivatives of this compound, QSAR studies can be invaluable. The process involves:

Data Set Preparation : A series of analogues is synthesized, and their biological activity (e.g., IC50 or EC50 values) is measured. nih.gov

Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties, or topological features. mdpi.com

Model Building : Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), are used to create a model that correlates the descriptors with biological activity. nih.govsemanticscholar.org

Different QSAR approaches can be applied:

2D-QSAR : Uses descriptors derived from the 2D representation of the molecule. nih.gov

3D-QSAR : Requires the 3D alignment of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze steric, electrostatic, and other fields around the molecules to explain activity differences. nih.govnih.gov Studies on various pyridine-containing scaffolds have successfully used 3D-QSAR to yield models with decent predictive ability. nih.govmdpi.com

A robust QSAR model can guide the rational design of new derivatives with enhanced activity by highlighting the structural features that are most important for the desired biological effect. mdpi.com

Computational Approaches in SAR Studies (e.g., ligand efficiency, binding affinity prediction methodologies)

Alongside QSAR, other computational techniques are vital for modern SAR exploration. These methods provide deeper insights into the ligand-target interactions at a molecular level.

Binding Affinity Prediction:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. It scores the different poses to estimate the strength of the interaction, providing a prediction of binding affinity. semanticscholar.org

Molecular Dynamics (MD) Simulations : MD simulations model the movement of the ligand and protein over time, providing a more dynamic and realistic view of the binding event. These simulations can be used to calculate binding free energies, offering a more accurate prediction of affinity than docking alone. nih.govmdpi.com

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT), for instance using the B3LYP method, can be employed to perform detailed vibrational analysis and understand the electronic structure of molecules, which helps in elucidating their three-dimensional structure and reactivity.

Ligand Efficiency Metrics: During lead optimization, it is not enough to simply increase potency; the quality of the interactions must also be considered. Ligand efficiency (LE) metrics help to assess how effectively a molecule uses its size and other properties to achieve binding affinity. core.ac.uk They provide a way to normalize potency with respect to molecular properties, helping to avoid the "molecular obesity" that can lead to poor pharmacokinetic properties. nih.gov

Table 2: Key Ligand Efficiency Metrics

| Metric | Formula | Description |

| Ligand Efficiency (LE) | LE = (1.37 x pActivity) / HA | Measures the binding energy per heavy (non-hydrogen) atom (HA). core.ac.uknih.gov |

| Binding Efficiency Index (BEI) | BEI = (pActivity x 1000) / MW | Relates potency (pActivity, e.g., pIC50) to the molecular weight (MW) of the compound. nih.gov |